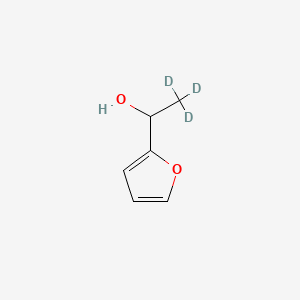

1-(2-Furyl)ethanol-d3

カタログ番号:

B13440619

分子量:

115.14 g/mol

InChIキー:

UABXUIWIFUZYQK-FIBGUPNXSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

1-(2-Furyl)ethanol-d3 is a useful research compound. Its molecular formula is C6H8O2 and its molecular weight is 115.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C6H8O2 |

|---|---|

分子量 |

115.14 g/mol |

IUPAC名 |

2,2,2-trideuterio-1-(furan-2-yl)ethanol |

InChI |

InChI=1S/C6H8O2/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3/i1D3 |

InChIキー |

UABXUIWIFUZYQK-FIBGUPNXSA-N |

異性体SMILES |

[2H]C([2H])([2H])C(C1=CC=CO1)O |

正規SMILES |

CC(C1=CC=CO1)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-(2-Furyl)ethanol-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Furyl)ethanol-d3, a deuterated isotopologue of 1-(2-furyl)ethanol, is a compound of interest in various scientific domains, including synthetic chemistry and metabolic research. The incorporation of deuterium (B1214612) atoms at the methyl group (position 2 of the ethanol (B145695) chain) provides a valuable tool for tracing metabolic pathways and understanding reaction mechanisms without significantly altering the chemical reactivity of the parent molecule. This technical guide provides a comprehensive overview of the known chemical properties of this compound, compiled from available data.

Chemical and Physical Properties

While specific experimental data for this compound is limited, its fundamental properties can be reliably stated. The physicochemical characteristics are largely comparable to its non-deuterated counterpart, 1-(2-Furyl)ethanol.

Table 1: General and Physicochemical Properties of this compound and its Non-Deuterated Analog

| Property | This compound | (±)-1-(2-Furyl)ethanol (Non-Deuterated Analog) |

| Synonyms | 2,2,2-trideuterio-1-(furan-2-yl)ethanol, alpha-(Methyl-d3)-2-furanmethanol[1] | (±)-α-Methylfuran-2-methanol, (±)-2-Furyl methyl carbinol[2] |

| CAS Number | 132331-94-3[1] | 4208-64-4[2] |

| Molecular Formula | C₆H₅D₃O₂[1] | C₆H₈O₂[2] |

| Molecular Weight | 115.15 g/mol | 112.13 g/mol [2] |

| Appearance | Not specified; likely a liquid | Clear colorless to light yellow liquid |

| Boiling Point | Not specified | 167-170 °C[2] |

| Density | Not specified | 1.078 g/mL at 20 °C[2] |

| Refractive Index | Not specified | n20/D 1.479[2] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate | Soluble in Chloroform, slightly soluble in Ethyl Acetate |

| Storage | Not specified | 2-8°C[2] |

Synthesis and Experimental Protocols

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

General Experimental Considerations (Hypothetical Protocol):

-

Reaction Setup: A solution of 2-acetylfuran in a suitable anhydrous solvent (e.g., diethyl ether, tetrahydrofuran) would be prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: The deuterated reducing agent would be added portion-wise to the stirred solution of 2-acetylfuran at a controlled temperature, typically 0 °C to room temperature.

-

Quenching: After the reaction is complete (monitored by techniques like thin-layer chromatography), the reaction would be carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: The product would be extracted from the aqueous layer using an organic solvent.

-

Purification: The combined organic layers would be dried over an anhydrous salt (e.g., sodium sulfate) and the solvent removed under reduced pressure. The crude product would then be purified by a suitable method, such as column chromatography or distillation.

Spectroscopic Data

Detailed, experimentally obtained spectroscopic data (NMR, IR, MS) for this compound are not currently available in peer-reviewed literature or major chemical databases. However, the expected spectral characteristics can be predicted based on the structure and comparison with the non-deuterated analog.

Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Spectrum: The ¹H NMR spectrum of this compound would be significantly different from its non-deuterated counterpart in the upfield region. The signal corresponding to the methyl protons (a doublet in the non-deuterated version) would be absent due to the replacement of protons with deuterium. The remaining signals corresponding to the methine proton and the furan (B31954) ring protons would be present, though their splitting patterns might be simplified in the absence of coupling to the adjacent methyl group.

Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectrum: The ¹³C NMR spectrum would show a signal for the deuterated methyl carbon, which would appear as a multiplet due to carbon-deuterium coupling and would be shifted slightly upfield compared to the non-deuterated methyl carbon. The signals for the other carbon atoms in the molecule would be largely unaffected.

Expected Mass Spectrum (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 115, corresponding to the molecular weight of the deuterated compound. This is three mass units higher than the molecular ion of the non-deuterated analog (m/z 112). The fragmentation pattern would also be indicative of the presence of the deuterated methyl group.

Expected Infrared (IR) Spectrum: The IR spectrum would be very similar to that of 1-(2-Furyl)ethanol. The most significant difference would be the presence of C-D stretching vibrations, which appear at a lower frequency (around 2100-2250 cm⁻¹) than C-H stretching vibrations (around 2850-3000 cm⁻¹).

Applications in Research

Deuterium-labeled compounds like this compound are valuable tools in several areas of research:

-

Metabolic Studies: The deuterium label allows for the tracking of the molecule and its metabolites in biological systems using techniques like mass spectrometry.

-

Reaction Mechanism Studies: The kinetic isotope effect, where the C-D bond is stronger and reacts slower than the C-H bond, can be used to elucidate reaction mechanisms.

-

Quantitative Analysis: It can be used as an internal standard in quantitative mass spectrometry-based assays due to its similar chemical behavior to the unlabeled analyte but distinct mass.

Logical Workflow for a Typical Application:

Caption: A typical workflow for a metabolic study.

Conclusion

This compound is a stable isotope-labeled compound with significant potential for use in scientific research, particularly in the fields of drug metabolism and mechanistic studies. While detailed experimental data for this specific molecule is not widely published, its chemical properties can be reasonably inferred from its structure and comparison with its non-deuterated analog. The development and characterization of such deuterated compounds are crucial for advancing our understanding of complex biological and chemical processes. Further research to fully characterize this compound and make its properties and synthetic protocols more widely available would be of great benefit to the scientific community.

References

1-(2-Furyl)ethanol-d3 CAS number and supplier information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1-(2-Furyl)ethanol-d3, a deuterated analog of 1-(2-Furyl)ethanol. This document outlines its chemical properties, potential applications, supplier information, and a plausible synthetic pathway. The inclusion of isotopic labels like deuterium (B1214612) is crucial in various research applications, including metabolic studies, reaction mechanism elucidation, and as internal standards in analytical chemistry.

Chemical and Physical Properties

Table 1: General Information

| Property | Value |

| CAS Number | 132331-94-3[1] |

| Synonyms | α-(Methyl-d3)-2-furanmethanol |

| Molecular Formula | C₆H₅D₃O₂[1] |

| Molecular Weight | 115.15 g/mol [1] |

| Unlabeled CAS Number | 4208-64-4[1] |

Table 2: Physical Properties of 1-(2-Furyl)ethanol (Non-deuterated)

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 167-170 °C[2] |

| Density | 1.078 g/mL at 20 °C[2] |

| Refractive Index | n20/D 1.479[2] |

Supplier Information

This compound is available from several specialized chemical suppliers. These companies typically provide the compound for research and development purposes.

Table 3: Supplier Information

| Supplier | Product Code | Available Quantities |

| LGC Standards | TRC-F865262 | 2.5 mg, 10 mg |

| Toronto Research Chemicals (TRC) | F865262 | Custom synthesis available |

| Clinivex | - | Inquire for details |

| Biomall | F865262-2.5mg | 2.5 mg |

| MedChemExpress (MCE) | HY-W746243 | Inquire for details |

Potential Applications in Research and Development

The primary applications of this compound are in research settings where isotopic labeling is advantageous.

-

Metabolic Studies: In drug metabolism and pharmacokinetic (DMPK) studies, deuterated compounds are used to trace the metabolic fate of a drug candidate. The deuterium label allows for the differentiation of the parent compound and its metabolites from endogenous compounds using mass spectrometry.

-

Reaction Mechanism Elucidation: The kinetic isotope effect (KIE) observed when deuterium is substituted for hydrogen can provide valuable insights into the rate-determining step of a chemical reaction.

-

Internal Standards: Due to its similar chemical behavior to the unlabeled analog and its distinct mass, this compound is an ideal internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS). This improves the accuracy and precision of analytical methods.

-

Flavor and Fragrance Research: The non-deuterated compound is used in the flavor and fragrance industry.[3] The deuterated version could be used in research to understand the mechanisms of odor and taste perception.

Experimental Protocols: A Plausible Synthetic Route

Step 1: Deuteration of 2-Acetylfuran

The first step is the deuteration of the acetyl group of 2-acetylfuran. This can be achieved through a base-catalyzed hydrogen-deuterium exchange reaction.

-

Reaction: 2-Acetylfuran is treated with a deuterium source, such as deuterium oxide (D₂O), in the presence of a base (e.g., sodium deuteroxide, NaOD). The enolizable protons of the acetyl group are exchanged for deuterium. This reaction is typically carried out under reflux to drive the exchange to completion.

Step 2: Reduction of 2-Acetylfuran-d3 (B1164965)

The second step is the reduction of the deuterated ketone to the corresponding alcohol.

-

Reaction: The resulting 2-acetylfuran-d3 is then reduced using a standard reducing agent. To avoid introducing non-deuterated species, a deuterated reducing agent such as lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride (NaBD₄) would be the ideal choice. The reaction is typically performed in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF) at low temperatures.

Workflow Diagram:

Caption: A proposed two-step synthesis of this compound.

Logical Relationship of Applications

The unique properties of this compound, stemming from its isotopic label, lead to its specific applications in scientific research.

Caption: Relationship between properties and applications.

This technical guide serves as a foundational resource for professionals working with this compound. For specific analytical data, such as a Certificate of Analysis with detailed purity and isotopic enrichment information, it is recommended to contact the suppliers directly.

References

Isotopic Labeling and Purity of 1-(2-Furyl)ethanol-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, isotopic purity, and analytical characterization of 1-(2-Furyl)ethanol-d3. This deuterated analog of 1-(2-Furyl)ethanol serves as a valuable tool in various scientific disciplines, particularly in drug metabolism and pharmacokinetic (DMPK) studies, as well as a building block in the synthesis of complex deuterated molecules.

Introduction

1-(2-Furyl)ethanol is a furan (B31954) derivative utilized as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The selective incorporation of deuterium (B1214612) at the methyl group (d3) creates a stable, isotopically labeled version of the molecule. This labeling is instrumental for use as an internal standard in quantitative mass spectrometry-based assays and for investigating the metabolic fate of furan-containing compounds.[3][4] Deuteration at a metabolically active site can intentionally alter the pharmacokinetic profile of a drug, a strategy increasingly employed in drug discovery to enhance therapeutic properties.[5][6]

The furan moiety itself is a structural alert, as it can undergo metabolic activation by cytochrome P450 (CYP) enzymes to form reactive intermediates that may lead to toxicity.[7][8] The use of this compound allows for precise tracking of its metabolic pathways and can help in elucidating the mechanisms of furan-induced toxicity.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the preparation of a deuterated precursor, 2-acetylfuran-d3 (B1164965), followed by its reduction.

Step 1: Synthesis of 2-Acetylfuran-d3

The precursor, 2-acetylfuran-d3, can be synthesized via a Friedel-Crafts acylation of furan with deuterated acetic anhydride.[9][10]

Reaction:

Furan + Acetic Anhydride-d6 → 2-Acetylfuran-d3

Experimental Protocol:

-

To a cooled (0-5 °C) and stirred solution of furan in a suitable aprotic solvent (e.g., dichloromethane), a Lewis acid catalyst (e.g., zinc chloride) is added.[11]

-

Acetic anhydride-d6 is added dropwise to the mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

The reaction is quenched by the slow addition of ice-water.

-

The organic layer is separated, washed with a dilute sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude 2-acetylfuran-d3 is then purified by vacuum distillation.

Step 2: Reduction of 2-Acetylfuran-d3 to this compound

The deuterated ketone is then reduced to the corresponding alcohol using a standard reducing agent.

Reaction:

2-Acetylfuran-d3 + Sodium Borohydride (B1222165) → this compound

Experimental Protocol:

-

2-Acetylfuran-d3 is dissolved in a suitable protic solvent, such as methanol (B129727) or ethanol, and the solution is cooled in an ice bath.[][13]

-

Sodium borohydride is added portion-wise to the stirred solution.

-

The reaction mixture is stirred at room temperature for a few hours until the starting material is consumed (monitored by TLC or GC).

-

The reaction is quenched by the careful addition of a dilute acid (e.g., 1M HCl).

-

The bulk of the solvent is removed under reduced pressure.

-

The aqueous residue is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

-

The resulting crude this compound is purified by column chromatography on silica (B1680970) gel or by vacuum distillation.

Experimental Workflow for the Synthesis of this compound

Isotopic and Chemical Purity Analysis

The determination of both chemical and isotopic purity is critical for the use of this compound as a standard or in metabolic studies. A combination of analytical techniques is employed for comprehensive characterization.[14][15]

Data Presentation

The following tables summarize typical analytical data for a synthesized batch of this compound.

Table 1: Isotopic Purity and Isotopologue Distribution

| Parameter | Value | Method |

| Isotopic Enrichment (D) | ≥ 98% | 1H NMR, 2H NMR, MS |

| d3-Isotopologue | > 97% | Mass Spectrometry |

| d2-Isotopologue | < 2% | Mass Spectrometry |

| d1-Isotopologue | < 1% | Mass Spectrometry |

| d0-Isotopologue | < 0.5% | Mass Spectrometry |

Table 2: Chemical Purity and Physical Properties

| Parameter | Value | Method |

| Chemical Purity | ≥ 99.0% | GC-MS |

| Appearance | Colorless to light yellow liquid | Visual |

| Molecular Formula | C6H5D3O2 | - |

| Molecular Weight | 115.15 | - |

| CAS Number | 132331-94-3 | - |

Experimental Protocols for Purity Analysis

GC-MS is used to determine the chemical purity and to identify any potential byproducts from the synthesis.

Protocol:

-

Sample Preparation: A dilute solution of this compound (approximately 10 µg/mL) is prepared in a volatile organic solvent such as dichloromethane (B109758) or methanol.[16]

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-200.

-

Data Analysis: The percentage purity is calculated based on the integrated peak area of the main component relative to the total integrated peak area.

-

Both 1H and 2H NMR are powerful techniques for assessing isotopic enrichment.[17]

1H NMR Protocol:

-

Sample Preparation: The sample is dissolved in a deuterated solvent that does not have signals in the regions of interest (e.g., CDCl3).

-

Analysis: The absence or significant reduction of the methyl signal (a singlet in the unlabeled compound) indicates a high degree of deuteration. The residual proton signal can be integrated against a known internal standard to quantify the isotopic enrichment. Shaking the sample with a drop of D2O can be used to identify the hydroxyl proton signal, which will exchange and disappear from the spectrum.[18]

2H NMR Protocol:

-

Sample Preparation: The sample is dissolved in a non-deuterated solvent (e.g., CHCl3). The natural abundance deuterium signal of the solvent can be used as a reference.[19]

-

Analysis: A single resonance corresponding to the -CD3 group is expected. The chemical shift in the 2H spectrum is identical to that in the 1H spectrum. The presence of other signals would indicate deuterium incorporation at unintended positions.

High-resolution mass spectrometry (HRMS) is used to determine the distribution of isotopologues (d3, d2, d1, d0).[14]

Protocol:

-

Analysis: The sample is analyzed by GC-MS or direct infusion ESI-MS.

-

Data Analysis: The relative abundances of the molecular ions (or characteristic fragment ions) corresponding to each isotopologue are measured. For this compound, the molecular ion region would be analyzed for m/z 115 (d3), 114 (d2), 113 (d1), and 112 (d0).

Application in Metabolic Studies

Furan-containing compounds can undergo metabolic activation, primarily by CYP enzymes in the liver, to form reactive electrophilic intermediates.[7][8] This process is a key area of investigation in toxicology and drug development.

Metabolic Activation Pathway of 1-(2-Furyl)ethanol

The use of this compound in such studies allows for:

-

Metabolite Identification: The deuterium label serves as a clear marker to distinguish drug-related metabolites from endogenous compounds in complex biological matrices.

-

Kinetic Isotope Effect (KIE) Studies: The C-D bond is stronger than the C-H bond. If the cleavage of a C-H bond at the methyl group is a rate-determining step in the metabolism of 1-(2-Furyl)ethanol, the deuterated compound will be metabolized more slowly. This can be quantified to understand the metabolic mechanism.[6]

-

Pharmacokinetic Profiling: By administering this compound, its absorption, distribution, metabolism, and excretion (ADME) can be accurately tracked over time using mass spectrometry.[3][20] This is crucial for assessing the safety and efficacy of new chemical entities containing a furan moiety.

Conclusion

This compound is a valuable isotopically labeled compound for advanced research in drug development and toxicology. Its synthesis, while requiring careful control of conditions to ensure high isotopic enrichment, is achievable through established chemical transformations. Rigorous analytical characterization using a combination of GC-MS and NMR spectroscopy is essential to confirm its chemical and isotopic purity. The application of this deuterated standard in metabolic and pharmacokinetic studies provides crucial insights into the behavior of furan-containing molecules in biological systems, aiding in the development of safer and more effective therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-(2-FURYL)ETHAN-1-OL | 4208-64-4 [chemicalbook.com]

- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Acetylfuran - Wikipedia [en.wikipedia.org]

- 10. CN101357910A - Method for synthesizing 2-acetylfuran - Google Patents [patents.google.com]

- 11. CN102702143B - Method for preparing 2-acetylfuran - Google Patents [patents.google.com]

- 13. google.com [google.com]

- 14. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. resolvemass.ca [resolvemass.ca]

- 16. uoguelph.ca [uoguelph.ca]

- 17. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. tandfonline.com [tandfonline.com]

- 20. researchgate.net [researchgate.net]

1-(2-Furyl)ethanol-d3 material safety data sheet (MSDS)

This technical guide provides a comprehensive overview of the material safety data, properties, and handling guidelines for 1-(2-Furyl)ethanol-d3. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who may be working with this deuterated compound.

Disclaimer

Chemical and Physical Properties

This compound, also known as α-(Methyl-d3)-2-furanmethanol, is a deuterated analog of 1-(2-Furyl)ethanol.[1][2] The stable isotope labeling makes it a valuable tool in various research applications, including metabolic studies and as an internal standard in mass spectrometry-based analyses.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Analyte Name | This compound[1][2] |

| Synonyms | α-(Methyl-d3)-2-furanmethanol[2] |

| CAS Number | 132331-94-3[1][2][3] |

| Molecular Formula | C₆H₅D₃O₂[1] |

| Molecular Weight | 115.15 g/mol [1] |

| Unlabelled CAS Number | 4208-64-4[1][2] |

Table 2: Physical and Chemical Properties of (±)-1-(2-Furyl)ethanol (Non-deuterated analog)

| Property | Value |

| Appearance | Colorless to Pale Yellow Oil[4] |

| Boiling Point | 167-170 °C |

| Density | 1.078 g/mL at 20 °C |

| Refractive Index | n20/D 1.479 |

| Flash Point | 110 °C (230 °F) - closed cup |

| Storage Temperature | 2-8°C[4] |

Safety and Hazard Information

The hazard information is primarily derived from the non-deuterated form, (±)-1-(2-Furyl)ethanol and furfuryl alcohol. It is crucial to handle this compound with the same precautions.

Table 3: Hazard Identification

| Hazard Class | Statement |

| Flammability | Combustible liquid[5][6] |

| Acute Toxicity | Harmful if swallowed or in contact with skin. Fatal if inhaled.[5] |

| Skin Corrosion/Irritation | Causes skin irritation[5][6][7] |

| Eye Damage/Irritation | Causes serious eye irritation[5][6][7] |

| Respiratory Sensitization | May cause respiratory irritation[5][6][7] |

| Carcinogenicity | Suspected of causing cancer[5][6][7] |

| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure[5] |

Logical Relationship of Safety Data

Handling and Storage

Proper handling and storage are critical to ensure safety and maintain the integrity of the compound.

-

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[6]

-

Avoid breathing vapors or mists.

-

Avoid contact with skin, eyes, and clothing.[5]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For operations with a risk of inhalation, a respirator may be necessary.[5]

-

Wash hands thoroughly after handling.

-

-

Storage:

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the provided search results, a general workflow for its use as an internal standard in a quantitative analysis (e.g., by GC-MS or LC-MS) is outlined below.

General Workflow for Use as an Internal Standard

Methodology:

-

Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent to prepare a stock solution of a known concentration.

-

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the non-deuterated analyte with a constant, known concentration of the this compound internal standard.

-

Quality Control (QC) Samples: Prepare QC samples at different concentration levels (low, medium, high) in a similar manner to the calibration standards.

-

Sample Preparation: Extract the analyte from the sample matrix (e.g., plasma, urine, tissue) using an appropriate technique such as liquid-liquid extraction or solid-phase extraction.

-

Internal Standard Spiking: Add a precise volume of the this compound internal standard solution to all samples, calibration standards, and QC samples.

-

Instrumental Analysis: Analyze the prepared samples using a suitable analytical instrument, such as a gas chromatograph or liquid chromatograph coupled to a mass spectrometer.

-

Data Processing: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Use this curve to determine the concentration of the analyte in the unknown samples.

Toxicological Information

No specific toxicological data for this compound was found. The information for the non-deuterated analog, furfuryl alcohol, indicates potential for toxicity.[8] It is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[5]

First-Aid Measures

In case of exposure, follow these first-aid measures and seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

-

Specific Hazards: Combustible liquid. In a fire, it may emit toxic fumes of carbon monoxide.[10] Containers may explode when heated.[6]

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[6]

Disposal Considerations

Dispose of this material and its container in accordance with all applicable federal, state, and local regulations. Do not allow it to enter drains or waterways.

References

- 1. This compound | TRC-F865262-10MG | LGC Standards [lgcstandards.com]

- 2. This compound | TRC-F865262-10MG | LGC Standards [lgcstandards.com]

- 3. biomall.in [biomall.in]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. furan.com [furan.com]

- 8. fda.gov [fda.gov]

- 9. furan.com [furan.com]

- 10. sdfine.com [sdfine.com]

The Definitive Guide to 1-(2-Furyl)ethanol-d3: Synthesis, Properties, and Applications in Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Furyl)ethanol-d3, a deuterated analog of the versatile furan (B31954) derivative, 1-(2-furyl)ethanol. This document details its probable synthesis, physicochemical properties, and its critical role as an internal standard in quantitative analytical methodologies. The information presented herein is intended to support researchers in drug development, metabolic studies, and advanced chemical analysis.

Introduction

This compound is a stable isotope-labeled compound where three hydrogen atoms on the methyl group have been replaced with deuterium (B1214612). This isotopic substitution makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its chemical similarity to the unlabeled parent compound, 1-(2-furyl)ethanol, allows it to be used as an internal standard to improve the accuracy and precision of quantitative analyses by correcting for variations during sample preparation and analysis.

The furan ring is a key structural motif in numerous pharmaceuticals, agrochemicals, and flavor compounds. Consequently, the study of furan derivatives' metabolism, pharmacokinetics, and environmental fate is of significant interest. This compound serves as a crucial analytical tool in these investigations.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, its properties can be reliably inferred from its unlabeled counterpart, 1-(2-furyl)ethanol. The primary difference will be a slight increase in molecular weight due to the presence of three deuterium atoms.

Table 1: Physicochemical Properties of 1-(2-Furyl)ethanol and its Deuterated Analog

| Property | 1-(2-Furyl)ethanol | This compound | Data Source |

| Synonyms | (±)-α-Methylfuran-2-methanol, (±)-2-Furyl methyl carbinol | alpha-(Methyl-d3)-2-furanmethanol | [1] |

| CAS Number | 4208-64-4 | 132331-94-3 | [1] |

| Molecular Formula | C₆H₈O₂ | C₆H₅D₃O₂ | - |

| Molecular Weight | 112.13 g/mol | 115.15 g/mol | Calculated |

| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid | Inferred |

| Boiling Point | 167-170 °C | Expected to be similar to the unlabeled compound | [1] |

| Density | 1.078 g/mL at 20 °C | Expected to be slightly higher than the unlabeled compound | [1] |

| Assay | ≥99.0% (GC) | Typically ≥98% isotopic purity | [1] |

Synthesis of this compound

Proposed Synthesis Pathway

The logical synthetic pathway is outlined below. This proposed method is based on well-established organic chemistry principles for acylation and ketone reduction.

Caption: Proposed synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Acetylfuran-d3 (Proposed)

This step involves the Friedel-Crafts acylation of furan using a deuterated acetylating agent.

-

Materials: Furan, acetic anhydride-d6, and a Lewis acid catalyst (e.g., zinc chloride, phosphoric acid).

-

Procedure:

-

In a reaction vessel, dissolve the Lewis acid catalyst in acetic anhydride-d6 under an inert atmosphere.

-

Cool the mixture to 0-5 °C.

-

Slowly add furan dropwise while maintaining the low temperature to control the exothermic reaction.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by carefully adding it to ice water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, dichloromethane).

-

Combine the organic extracts, wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain 2-acetylfuran-d3.

-

Step 2: Reduction of 2-Acetylfuran-d3 to this compound (Proposed)

This step involves the reduction of the deuterated ketone to the corresponding alcohol. The use of a deuterated reducing agent is not necessary here as the deuterium is already incorporated in the acetyl group.

-

Materials: 2-Acetylfuran-d3, a reducing agent (e.g., sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄)), and a suitable solvent (e.g., methanol (B129727) or ethanol (B145695) for NaBH₄; diethyl ether or tetrahydrofuran (B95107) for LiAlH₄).

-

Procedure (using NaBH₄):

-

Dissolve 2-acetylfuran-d3 in methanol and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride portion-wise to the solution, controlling the effervescence.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent to yield the crude this compound.

-

Purify the product by vacuum distillation or column chromatography.

-

Table 2: Proposed Reaction Parameters and Expected Outcomes

| Parameter | Step 1: Acylation | Step 2: Reduction |

| Key Reagents | Furan, Acetic Anhydride-d6, ZnCl₂ | 2-Acetylfuran-d3, NaBH₄ |

| Solvent | (Neat or with a non-polar solvent) | Methanol |

| Temperature | 0 °C to room temperature | 0 °C to room temperature |

| Reaction Time | 2-6 hours | 1-2 hours |

| Purification | Vacuum Distillation/Chromatography | Vacuum Distillation/Chromatography |

| Expected Yield | 70-90% | >90% |

| Expected Isotopic Purity | >98% | >98% |

Applications in Analytical Chemistry

The primary application of this compound is as an internal standard for the quantitative analysis of 1-(2-furyl)ethanol and potentially other furan derivatives in various matrices, including food, environmental, and biological samples. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry.

Workflow for Quantitative Analysis using this compound as an Internal Standard

The following diagram illustrates a general workflow for the use of this compound in a quantitative analytical method.

Caption: General workflow for using this compound.

Detailed Experimental Protocol (Adapted from a similar analysis)

This protocol is adapted from a method for the determination of furfuryl alcohol in food samples using a deuterated internal standard and Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS).[2]

-

Sample Preparation:

-

Weigh a homogenized sample (e.g., 1-5 g of a food matrix) into a headspace vial.

-

Add a known amount of a standard solution of this compound in a suitable solvent (e.g., methanol or water) to the vial. The spiking level should be comparable to the expected concentration of the analyte.

-

Add a salting-out agent (e.g., sodium chloride) if necessary to improve the volatility of the analyte.

-

Seal the vial immediately.

-

-

HS-GC-MS Analysis:

-

Headspace Autosampler Parameters:

-

Incubation Temperature: 60-80 °C

-

Incubation Time: 15-30 minutes

-

Injection Volume: 1 mL (headspace)

-

-

Gas Chromatograph Parameters:

-

Column: A mid-polar capillary column (e.g., DB-624, HP-5MS) is suitable.

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 220 °C) to ensure elution of all components.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity and selectivity.

-

Ions to Monitor:

-

For 1-(2-furyl)ethanol: Select characteristic ions from its mass spectrum (e.g., m/z 112, 97, 81).

-

For this compound: Select the corresponding shifted ions (e.g., m/z 115, 100, 81).

-

-

-

-

Data Analysis and Quantification:

-

Integrate the peak areas of the selected ions for both the analyte (1-(2-furyl)ethanol) and the internal standard (this compound).

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Prepare a calibration curve by analyzing a series of standards with known concentrations of 1-(2-furyl)ethanol and a constant concentration of this compound. Plot the analyte/internal standard peak area ratio against the analyte concentration.

-

Determine the concentration of 1-(2-furyl)ethanol in the unknown samples by interpolating their analyte/internal standard peak area ratios on the calibration curve.

-

Table 3: Example GC-MS Parameters for Analysis

| Parameter | Setting |

| GC Column | DB-WAX (30 m x 0.25 mm, 0.25 µm) |

| Injector Temp. | 250 °C |

| Oven Program | 50 °C (2 min), then 10 °C/min to 230 °C (5 min) |

| Carrier Gas | Helium, 1 mL/min |

| MS Ion Source Temp. | 230 °C |

| MS Quadrupole Temp. | 150 °C |

| Ionization Mode | EI, 70 eV |

| Acquisition Mode | SIM |

| Ions Monitored (Analyte) | m/z 112, 97, 81 |

| Ions Monitored (IS) | m/z 115, 100, 81 |

Conclusion

This compound is a vital tool for researchers engaged in the quantitative analysis of furan derivatives. While detailed literature on its synthesis and specific applications is sparse, its preparation can be reliably achieved through established organic synthesis routes, and its application as an internal standard follows well-documented analytical principles. The methodologies and data presented in this guide provide a solid foundation for the effective utilization of this compound in demanding research and development settings, ultimately contributing to more accurate and reliable scientific outcomes.

References

Commercial Availability and Technical Guide for 1-(2-Furyl)ethanol-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(2-Furyl)ethanol-d3, a deuterated analog of 1-(2-Furyl)ethanol. This compound is primarily utilized as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods, for the accurate quantification of its non-deuterated counterpart in complex biological matrices. Its application is crucial in pharmacokinetic and metabolic studies within the realm of drug discovery and development.

Commercial Availability and Pricing

This compound is available from several specialized chemical suppliers. The primary manufacturers and distributors are listed below. Pricing is generally provided upon request and can vary based on quantity and purity.

| Supplier | Product Code | CAS Number | Purity | Available Quantities | Pricing |

| LGC Standards (Toronto Research Chemicals) | TRC-F865262 | 132331-94-3 | Not specified | 2.5 mg, 5 mg, 10 mg | Price on request |

| Biomall (distributor for Toronto Research Chemicals) | F865262-2.5mg | 132331-94-3 | Not specified | 2.5 mg | Price on request |

| MedChemExpress (MCE) | HY-W746243 | 132331-94-3 | Not specified | Inquire | Price on request |

| Clinivex | - | 132331-94-3 | Not specified | Inquire | Price on request |

Physicochemical Data

| Property | Value |

| Chemical Formula | C₆H₅D₃O₂ |

| Molecular Weight | 115.15 g/mol |

| IUPAC Name | 1-(Furan-2-yl)ethan-1-ol-2,2,2-d3 |

| Synonyms | α-(Methyl-d3)-2-furanmethanol |

| CAS Number | 132331-94-3 |

| Unlabeled CAS Number | 4208-64-4 |

Application in Research and Drug Development

The primary application of this compound is as an internal standard for the quantitative analysis of 1-(2-Furyl)ethanol in biological samples using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it closely mimics the analyte of interest in terms of chemical and physical properties, thus accounting for variability during sample preparation and analysis.

The non-deuterated form, 1-(2-Furyl)ethanol, is a versatile building block in organic synthesis and has applications in the pharmaceutical and flavor industries.[1] Therefore, the deuterated analog is an essential tool for researchers studying the pharmacokinetics, metabolism, and disposition of compounds containing the 1-(2-furyl)ethanol moiety.

Experimental Protocols

Objective: To quantify the concentration of 1-(2-Furyl)ethanol in human plasma using this compound as an internal standard.

Materials:

-

1-(2-Furyl)ethanol (analyte standard)

-

This compound (internal standard)

-

Human plasma (blank)

-

Acetonitrile (B52724) (ACN)

-

Methanol (B129727) (MeOH)

-

Formic acid

-

Water, HPLC grade

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Standard Solutions:

-

Prepare stock solutions of 1-(2-Furyl)ethanol and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution with methanol to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

-

Prepare a working solution of the internal standard (IS) at a fixed concentration (e.g., 100 ng/mL) in methanol.

-

-

Sample Preparation:

-

To 100 µL of plasma sample (calibrator, quality control, or unknown), add 10 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM transitions would need to be optimized for both the analyte and the internal standard. For example:

-

1-(2-Furyl)ethanol (m/z 113.1 -> fragments)

-

This compound (m/z 116.1 -> fragments)

-

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualization of Key Concepts

Experimental Workflow for Bioanalytical Quantification

References

An In-depth Technical Guide to the Molecular Structure and Properties of 1-(2-Furyl)ethanol-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and key physicochemical properties of the deuterated compound 1-(2-Furyl)ethanol-d3. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and scientific research where isotopically labeled compounds are utilized.

Molecular Structure and Properties

This compound is a deuterated analog of 1-(2-Furyl)ethanol, where the three hydrogen atoms of the methyl group are replaced with deuterium (B1214612). This isotopic labeling is crucial for various applications, including metabolic studies and as an internal standard in mass spectrometry-based quantification.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its non-deuterated counterpart for comparative analysis.

Table 1: Molecular Properties

| Property | This compound | 1-(2-Furyl)ethanol |

| Molecular Formula | C6H5D3O2 | C6H8O2[1] |

| Molecular Weight | 115.15 | 112.13[1] |

| CAS Number | 132331-94-3 | 4208-64-4[1] |

Table 2: Physicochemical Properties

| Property | This compound | 1-(2-Furyl)ethanol |

| Appearance | Yellow Liquid | Clear colorless to light yellow liquid |

| Solubility | Dichloromethane, Ethyl Acetate | Chloroform (Soluble), Ethyl Acetate (Slightly) |

| Boiling Point | No Data Available | 167-170 °C[1] |

| Density | No Data Available | 1.078 g/mL at 20 °C[1] |

| Refractive Index | No Data Available | n20/D 1.479[1] |

Experimental Protocols

Synthesis Protocol (Inferred)

The synthesis of this compound can be achieved through the reduction of 2-acetylfuran (B1664036) using a deuterated reducing agent, such as sodium borodeuteride (NaBD4).

Reaction: Reduction of 2-Acetylfuran with Sodium Borodeuteride

-

Materials:

-

2-Acetylfuran

-

Sodium borodeuteride (NaBD4)

-

Anhydrous ethanol (B145695) (or other suitable protic solvent)

-

Deuterated water (D2O) for quenching

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve 2-acetylfuran in anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution in an ice bath (0 °C).

-

Slowly add sodium borodeuteride to the stirred solution. The molar ratio of NaBD4 to 2-acetylfuran should be optimized, but a slight excess of the reducing agent is typically used.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 1-3 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture in an ice bath and slowly quench the excess NaBD4 by the dropwise addition of D2O.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography.

-

Analytical Protocols (Predicted)

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy (Predicted): The ¹H NMR spectrum of this compound is expected to be similar to that of its non-deuterated analog, with the key difference being the absence of the signal corresponding to the methyl protons. The remaining protons on the furan (B31954) ring and the methine proton would be observed.

-

¹³C NMR Spectroscopy (Predicted): The ¹³C NMR spectrum will show the characteristic signals for the furan ring carbons and the methine carbon. The signal for the methyl carbon will be a triplet due to coupling with deuterium.

2.2.2. Mass Spectrometry (MS)

-

Expected Fragmentation Pattern: The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 115. Common fragmentation pathways for alcohols include the loss of a water molecule (or in this case, HDO or D₂O) and alpha-cleavage. The fragmentation pattern will be shifted by the mass of the deuterium atoms compared to the non-deuterated analog.

Visualizations

Logical Relationship Diagram

Caption: Relationship between 1-(2-Furyl)ethanol and its d3 analog.

Experimental Workflow Diagram

Caption: Workflow for the synthesis and analysis of the target compound.

References

Understanding the stability of the carbon-deuterium bond

An In-depth Technical Guide to the Stability of the Carbon-Deuterium Bond for Researchers, Scientists, and Drug Development Professionals.

Core Principles of Carbon-Deuterium Bond Stability

The substitution of a hydrogen atom (protium, H) with its heavier, stable isotope deuterium (B1214612) (D) results in a carbon-deuterium (C-D) bond that is fundamentally more stable than a carbon-hydrogen (C-H) bond. This increased stability is not due to differences in electronic structure, as both isotopes possess the same number of protons and electrons, but rather to the mass difference between deuterium (containing one proton and one neutron) and protium (B1232500) (containing only a proton). This seemingly subtle change has profound implications for the physical and chemical properties of molecules, most notably in their reaction kinetics.

The core of this stability lies in the concept of zero-point energy (ZPE) , a quantum mechanical principle stating that even at absolute zero temperature, a molecule retains a minimum amount of vibrational energy. The ZPE of a chemical bond is dependent on its vibrational frequency. Due to its greater mass, a deuterium atom vibrates more slowly when bonded to a carbon atom compared to a hydrogen atom.[1][2][3] This lower vibrational frequency results in a lower zero-point energy for the C-D bond compared to the C-H bond.[1][2][4][5] Consequently, more energy is required to break a C-D bond than a C-H bond, making it effectively stronger.[1][2][5]

This enhanced stability of the C-D bond gives rise to the Kinetic Isotope Effect (KIE) , a phenomenon where the rate of a chemical reaction is altered when an atom at or near the reactive site is replaced with one of its isotopes.[][7][8] In reactions where the cleavage of a C-H bond is the rate-determining step, the substitution of hydrogen with deuterium typically leads to a significant decrease in the reaction rate.[7][9] This effect is a cornerstone of the application of deuterium in drug development.

Quantitative Data on C-H vs. C-D Bonds

The differences in the physical properties of C-H and C-D bonds can be quantified through various spectroscopic and thermochemical measurements.

Table 1: Bond Dissociation Energies (BDEs)

Bond dissociation energy is the enthalpy change required to homolytically cleave a bond. The higher BDE of the C-D bond is a direct measure of its greater strength.

| Bond Type | Bond Dissociation Energy (kJ/mol) | Bond Dissociation Energy (kcal/mol) |

| C-H | 338[1][2] | ~80.7 |

| C-D | 341.4[1][2] | ~81.6 |

| Difference | +3.4 | ~+0.9 |

Note: The exact BDE can vary depending on the molecular environment. The C-H bond in ethane, for example, has a BDE of approximately 423.0 kJ/mol (101.1 kcal/mol).[10] The key takeaway is the consistent trend of the C-D bond being stronger.

Table 2: Vibrational Frequencies

The difference in vibrational frequency is the underlying cause of the ZPE difference and can be observed using infrared (IR) spectroscopy.

| Bond Type | Typical Stretching Frequency (cm⁻¹) |

| C-H | ~2900 - 3000[3][11] |

| C-D | ~2100 - 2250[3][11] |

The lower vibrational frequency of the C-D bond is a direct consequence of the increased reduced mass of the C-D system.[3]

Table 3: Kinetic Isotope Effect (KIE) Values

The KIE is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to that with the heavier isotope (kD).

| Reaction Type | Typical kH/kD Range |

| Primary KIE (C-H/D bond broken in rate-determining step) | 6 - 10[7][12] |

| Secondary KIE (C-H/D bond not broken in rate-determining step) | 0.7 - 1.5[12] |

A well-documented example is the E2 elimination of 2-bromopropane, where the deuterated analogue reacts 6.7 times slower than the non-deuterated compound.[13]

Experimental Protocols

Determination of Bond Dissociation Energy

Several experimental techniques can be employed to measure bond dissociation energies.[10]

-

Pyrolysis and Radical Kinetics: This method involves studying the kinetics of unimolecular dissociation at high temperatures. By analyzing the reaction rates and activation energies, the bond dissociation energy can be determined. For instance, the pyrolysis of a molecule in a stream of a carrier gas like toluene (B28343) can be used to trap the resulting radicals and study the kinetics of bond cleavage.[14]

-

Photolysis: In this technique, energy is supplied in the form of radiation to induce bond cleavage. By knowing the wavelength of light used and the kinetic energy of the resulting fragments, the bond dissociation energy can be calculated.[14]

-

Mass Spectrometry: Techniques like photoionization mass spectrometry (PIMS) can be used to determine the appearance energy of fragment ions.[15] The bond dissociation energy can be derived from the appearance energy of a radical cation and the ionization energy of the corresponding radical.[15]

-

Protocol Outline for PIMS:

-

Introduce the gaseous sample into the ionization chamber of the mass spectrometer.

-

Irradiate the sample with a tunable monochromatic light source (e.g., a synchrotron).

-

Measure the ion yield of the fragment of interest as a function of photon energy.

-

The appearance energy is the minimum energy required to form the fragment ion.

-

Separately, measure the ionization energy of the corresponding radical.

-

Calculate the bond dissociation energy using the determined appearance and ionization energies.[15]

-

-

Measurement of the Kinetic Isotope Effect

The KIE is typically determined by comparing the reaction rates of the deuterated and non-deuterated compounds.

-

Competitive Experiments: A common method involves reacting a mixture of the deuterated and non-deuterated starting materials in a single reaction. The relative amounts of the products are then measured to determine the KIE. This approach minimizes experimental errors as both reactions are subjected to identical conditions.

-

Instrumentation:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and quantifying the products of a reaction. The mass spectrometer can distinguish between the deuterated and non-deuterated products based on their different molecular weights.[]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine the isotopic composition of the products and remaining starting materials.[]

-

Protocol Outline for KIE Measurement using GC-MS:

-

Synthesize the deuterated analogue of the reactant.

-

Prepare a mixture of the deuterated and non-deuterated reactants with a known isotopic ratio.

-

Initiate the chemical reaction under controlled conditions (temperature, concentration, etc.).

-

Quench the reaction at various time points or after a specific conversion.

-

Analyze the product mixture using GC-MS to determine the ratio of deuterated to non-deuterated products.

-

The KIE can be calculated from the change in the isotopic ratio of the products relative to the starting materials.

-

-

Visualizations

Diagram 1: Zero-Point Energy and Bond Dissociation

Caption: Zero-Point Energy levels for C-H and C-D bonds.

Diagram 2: Impact of Deuteration on Drug Metabolism

Caption: Impact of deuteration on drug metabolism pathway.

Diagram 3: Experimental Workflow for KIE Determination

Caption: Experimental workflow for determining the KIE.

Applications in Drug Development

The enhanced stability of the C-D bond is a powerful tool in medicinal chemistry and drug development.[16] By strategically replacing hydrogen atoms with deuterium at sites of metabolic vulnerability (so-called "soft spots"), the metabolic breakdown of a drug can be slowed.[16][17] This can lead to several therapeutic advantages:

-

Improved Pharmacokinetics: A reduced rate of metabolism can lead to a longer drug half-life, allowing for less frequent dosing and improved patient compliance.[18][19] Deutetrabenazine (Austedo®), the first FDA-approved deuterated drug, exemplifies this, having a longer half-life than its non-deuterated counterpart, tetrabenazine.[18][20][21][][23]

-

Reduced Toxic Metabolites: If a drug's toxicity is associated with a particular metabolite, slowing its formation through deuteration can improve the drug's safety profile.[17][24]

-

Enhanced Efficacy: By maintaining therapeutic concentrations for a longer duration, the overall efficacy of the drug may be improved.[]

-

Altered Metabolic Pathways: Deuteration can sometimes lead to a shift in metabolic pathways, potentially favoring the formation of more desirable or less harmful metabolites.[]

The "deuterium switch" approach, where a known drug is modified by deuterium substitution, has been a successful strategy.[16] More recently, deuterium is being incorporated earlier in the drug discovery process to design novel drug candidates with optimized metabolic profiles from the outset.[16]

References

- 1. echemi.com [echemi.com]

- 2. stability - Why is a C–D bond stronger than a C–H bond? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. brainly.com [brainly.com]

- 4. quora.com [quora.com]

- 5. quora.com [quora.com]

- 7. Kinetic_isotope_effect [chemeurope.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. fiveable.me [fiveable.me]

- 10. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 11. kinetics [faculty.csbsju.edu]

- 12. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. royalsocietypublishing.org [royalsocietypublishing.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Deuterated drug - Wikipedia [en.wikipedia.org]

- 19. deutramed.com [deutramed.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]

- 23. bioscientia.de [bioscientia.de]

- 24. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

The furan (B31954) nucleus, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic and structural properties have established it as a cornerstone in the development of a diverse array of therapeutic agents and advanced materials. Furan derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. Furthermore, the versatility of the furan ring allows for its incorporation into novel polymers, offering sustainable alternatives to petroleum-based plastics. This technical guide provides a comprehensive overview of the primary research applications of furan derivatives, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Medicinal Chemistry Applications

The incorporation of the furan moiety into drug candidates can significantly influence their pharmacokinetic and pharmacodynamic profiles. It often serves as a bioisostere for other aromatic rings like benzene (B151609) or thiophene, providing advantages in metabolic stability, solubility, and receptor binding affinity.

Anticancer Activity

Furan derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of critical cellular processes such as cell division and signaling pathways that are dysregulated in cancer.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Benzo[b]furan derivative 26 | MCF-7 (Breast) | 0.057 | [1] |

| Benzo[b]furan derivative 36 | MCF-7 (Breast) | 0.051 | [1] |

| Furan-based derivative 4 | MCF-7 (Breast) | 4.06 | [2] |

| Furan-based derivative 7 | MCF-7 (Breast) | 2.96 | [2] |

| Furan derivative 1 | HeLa (Cervical) | 0.08 - 8.79 | [3] |

| Furan derivative 24 | HeLa (Cervical) | 0.08 - 8.79 | [3] |

| Furan derivative 24 | SW620 (Colorectal) | Moderate to Potent | [3] |

| Furan-thiadiazolyl-oxadiazole 3 | HepG-2 (Liver) | 5.5 ± 1.2 | [4] |

| Furan-thiadiazolyl-oxadiazole 12 | HepG-2 (Liver) | 7.29 ± 1.5 | [4] |

| Furan-thiadiazolyl-oxadiazole 14 | HepG-2 (Liver) | 4.2 ± 1.2 | [4] |

| 5-Nitrofuran-2-yl-allylidene-thiazolidinone 14b | MDA-MB-231 (Breast) | 1.37 - 21.85 | [5] |

| 5-Nitrofuran-2-yl-allylidene-thiazolidinone 14b | MCF-7 (Breast) | 0.85 | [5] |

| 5-(4-chlorophenyl)furan derivative 7c | Leukemia SR | 0.09 | [6] |

| 5-(4-chlorophenyl)furan derivative 7e | Leukemia SR | 0.05 | [6] |

| 5-(4-chlorophenyl)furan derivative 11a | Leukemia SR | 0.06 | [6] |

Furan derivatives have been shown to interfere with key signaling pathways that are crucial for cancer cell proliferation and survival.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival, and its aberrant activation is common in many cancers. Certain benzo[b]furan derivatives have been found to inhibit this pathway, leading to apoptosis in breast cancer cells.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Drug Development Process Flowchart | EdrawMax Template [edrawmax.com]

- 4. US3819714A - Process for preparing 2,5-hexanedione - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Clean Synthesis Process of 2,5-Hexanedione | Scientific.Net [scientific.net]

The Biological Significance of 1-(2-Furyl)ethanol and its Analogs: A Technical Guide for Drug Discovery Professionals

Introduction

The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry. Its unique electronic and steric properties allow it to serve as a versatile pharmacophore, present in a wide array of biologically active compounds.[1] Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, antiviral, and anticancer effects.[2][3] The furan moiety often acts as a bioisostere for phenyl rings, which can enhance metabolic stability, bioavailability, and drug-receptor interactions.[1]

This technical guide focuses on the biological significance of 1-(2-Furyl)ethanol and its broader class of analogs. While 1-(2-Furyl)ethanol itself is primarily documented as a chiral building block and intermediate in organic synthesis,[4] an examination of its structural analogs provides significant insight into the potential therapeutic applications of this class of compounds. This document will synthesize the available preclinical data, detail relevant experimental protocols for screening, and visualize key biological pathways to support researchers, scientists, and drug development professionals in exploring the potential of furan-based molecules.

The Furan Moiety: A Versatile Scaffold in Medicinal Chemistry

The furan nucleus is a cornerstone in the design of novel therapeutic agents. Its ability to engage in various chemical interactions, such as hydrogen bonding and π–π stacking, is crucial for binding to target receptors.[1] This versatility has led to the development of numerous furan-containing drugs with diverse clinical applications. The structural modifications on the furan ring are pivotal, as they directly influence the potency, selectivity, and pharmacokinetic profiles of the compounds.[1]

The broad utility of the furan scaffold is illustrated by the diverse biological activities attributed to its derivatives. These activities are often potent and span multiple therapeutic areas, making the furan ring a continuous source of inspiration for new drug candidates.

Quantitative Analysis of Furan Analogs' Biological Activity

The therapeutic potential of furan derivatives is quantified through various in vitro assays that measure their efficacy against specific biological targets. Key metrics include the half-maximal inhibitory concentration (IC₅₀) for enzymatic or cellular processes and the minimum inhibitory concentration (MIC) for antimicrobial activity. Below are tables summarizing quantitative data for representative furan analogs.

Anti-inflammatory and Antioxidant Activity

The anti-inflammatory potential of furan derivatives is often evaluated by their ability to inhibit protein denaturation, a key factor in the pathology of inflammatory diseases like rheumatoid arthritis.[5] The antioxidant capacity is frequently measured by the compound's ability to scavenge free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Table 1: In Vitro Anti-inflammatory and Antioxidant Activity of Furan Analogs

| Compound Class | Specific Derivative | Assay | Target/Endpoint | IC₅₀ (µg/mL) | Reference Drug | IC₅₀ (µg/mL) |

|---|---|---|---|---|---|---|

| Furan-Hybrid Molecules | (furan-2-yl)(pyrrolidin-1-yl)methanone | Inhibition of Albumin Denaturation | Protein Protection | 114.31 | Ibuprofen | 81.50 |

| Furan-Hybrid Molecules | (furan-2-yl)(pyrrolidin-1-yl)methanone | Inhibition of Albumin Denaturation | Protein Protection | 114.31 | Ketoprofen | 126.58 |

| α-Furfuryl-2-alkylaminophosphonates | Diethyl ((4-chlorophenyl)amino)(furan-2-yl)methylphosphonate | H₂O₂ Radical Scavenging | Antioxidant Activity | 35.38 | Ascorbic Acid | 39.57 |

Data sourced from references[5][6].

Antimicrobial Activity

The furan ring is a component of several antimicrobial agents. The efficacy of these compounds is determined by their MIC values against various pathogens. Lower MIC values indicate higher potency.

Table 2: Minimum Inhibitory Concentration (MIC) of Antimicrobial Furan Analogs

| Compound Class | Specific Derivative | Test Organism | MIC (µg/mL) |

|---|---|---|---|

| Furan-Derived Chalcones | 1-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one | Staphylococcus aureus | 256 |

| Furan-Derived Chalcones | 1-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one | Escherichia coli | 512 |

| Dibenzofurans | Dibenzofuran bis(bibenzyl) | Candida albicans | 16 - 512 |

| Furan-Propanoic Acid Derivatives | 3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acid | Escherichia coli | 64 |

Data sourced from references[7][8][9].

Potential Mechanisms and Signaling Pathways

The biological effects of furan derivatives are exerted through modulation of specific intracellular signaling pathways. In inflammation, key pathways such as the Nuclear Factor-kappa B (NF-κB) cascade are pivotal. NF-κB is a transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2).[10] Some furan derivatives have been shown to inhibit COX enzymes.[1] Furthermore, natural furan derivatives may exert regulatory effects by modifying pathways like Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor gamma (PPAR-ɣ).[8]

Given the structure of 1-(2-Furyl)ethanol, it is also plausible that it or its analogs could interact with pathways known to be modulated by ethanol (B145695). Ethanol has been shown to affect several signaling cascades, including those involving protein kinase A (PKA), protein kinase C (PKC), and the platelet-derived growth factor (PDGF) pathway.[11][12][13]

Experimental Protocols for Biological Evaluation

Evaluating the therapeutic potential of 1-(2-Furyl)ethanol analogs requires robust and reproducible in vitro screening assays. The following sections provide detailed methodologies for assessing anti-inflammatory, antioxidant, and antimicrobial activities.

Protocol 1: Anti-inflammatory Activity (Inhibition of Protein Denaturation)

This assay assesses the ability of a compound to prevent the denaturation of proteins induced by heat, a hallmark of inflammation.[14]

1. Materials and Reagents:

-

Test Compounds (Furan Analogs) and Standard Drug (e.g., Diclofenac Sodium)

-

Bovine Serum Albumin (BSA) or Egg Albumin

-

Phosphate Buffered Saline (PBS), pH 6.4

-

UV-Vis Spectrophotometer

-

Water bath

2. Preparation of Solutions:

-

Prepare a 1% w/v solution of BSA or a 5% v/v solution of egg albumin in PBS.[15][16]

-

Prepare stock solutions of test compounds and the standard drug in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve final concentrations ranging from approximately 25-500 µg/mL.

3. Assay Procedure:

-

The reaction mixture should contain 2.8 mL of PBS, 0.2 mL of albumin solution, and 2.0 mL of the test compound or standard solution at various concentrations.[17]

-

A control sample is prepared by replacing the test compound with an equivalent volume of its solvent.[14]

-

Incubate all samples at 37°C for 20 minutes.[16]

-

Induce denaturation by heating the mixtures in a water bath at 70°C for 5-10 minutes.[16][18]

-

After heating, allow the solutions to cool to room temperature.

-

Measure the turbidity (absorbance) of each solution at 660 nm using a spectrophotometer.[15][16]

4. Data Analysis:

-

Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100[14]

-

Plot the % inhibition against the compound concentration to determine the IC₅₀ value.

Protocol 2: Antioxidant Activity (DPPH Radical Scavenging Assay)

This colorimetric assay measures the capacity of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[19]

1. Materials and Reagents:

-

Test Compounds and Standard (e.g., Ascorbic Acid, Trolox)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (B129727) or Ethanol (spectrophotometric grade)

-

96-well microplate and plate reader or spectrophotometer

2. Preparation of Solutions:

-

DPPH Working Solution (0.1 mM): Prepare a stock solution of DPPH in methanol or ethanol. This solution is light-sensitive and should be stored in the dark. Dilute the stock solution with the same solvent to achieve a working concentration with an absorbance of approximately 1.0 at 517 nm.[20]

-

Sample Solutions: Prepare serial dilutions of the test compounds and the standard in the appropriate solvent.

3. Assay Procedure:

-

In a 96-well plate, add a specific volume of each sample or standard dilution to the wells (e.g., 20 µL).

-

Add an equal volume of the DPPH working solution to all wells (e.g., 200 µL). Mix thoroughly.[20]

-

A blank well should contain only the solvent. A control well should contain the solvent and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.[20][21]

-

Measure the absorbance of each well at 517 nm.

4. Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] × 100[21]

-

Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Protocol 3: Antibacterial Activity (Broth Microdilution Method for MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[22][23]

1. Materials and Reagents:

-

Test Compounds and Standard Antibiotic

-

Bacterial Strains (e.g., S. aureus, E. coli)

-

Growth Medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)

-

Sterile 96-well microtiter plates

-

Incubator

2. Preparation of Inoculum:

-

From an 18-24 hour agar (B569324) plate, select isolated colonies of the test bacterium.

-

Suspend the colonies in broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

3. Assay Procedure:

-

Prepare a stock solution of the test compound and serially dilute it in the 96-well plate using the appropriate broth. This is typically a two-fold dilution series across 10 wells.[24]

-

Add 100 µL of the prepared bacterial inoculum to each well containing the diluted compound. The final volume in each well will be 200 µL.[24]

-

Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility.[25]

-

Seal the plate and incubate at 37°C for 16-20 hours under ambient air conditions.[22]

4. Data Analysis:

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is defined as the lowest concentration of the compound at which there is no visible growth.[25][26]

Conclusion